molecular formula C11H11NO2 · C12H23N B613303 (2-Methylindol-1-yl)acetic acid DCHA CAS No. 86704-56-5

(2-Methylindol-1-yl)acetic acid DCHA

Cat. No. B613303
CAS RN: 86704-56-5
M. Wt: 370.54
InChI Key:
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Description

“(2-Methylindol-1-yl)acetic acid DCHA” is a chemical compound with the molecular formula C23H34N2O2 and a molecular weight of 370.54 . The IUPAC name for this compound is N-cyclohexylcyclohexanamine;2-(2-methylindol-1-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “(2-Methylindol-1-yl)acetic acid DCHA” consists of a 2-methylindol-1-yl group attached to an acetic acid moiety, and a dicyclohexylammonium group .


Physical And Chemical Properties Analysis

“(2-Methylindol-1-yl)acetic acid DCHA” is a compound with a molecular weight of 370.54 . The compound’s InChI Key is HDQMAVDQFBWFSN-UHFFFAOYSA-N .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-(2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H11NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h11-13H,1-10H2;2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMAVDQFBWFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylindol-1-yl)acetic acid DCHA

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